

Comparative Guide: Bioactivity of 4-Azahomoadamantan-5-one vs. Amantadine

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Compound of Interest

Compound Name: 4-Azahomoadamantan-5-one

Cat. No.: B12061612

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Executive Summary

This guide provides a technical comparison between Amantadine (1-adamantylamine), the clinical gold standard for adamantane-based antivirals, and **4-Azahomoadamantan-5-one**, a structural derivative and synthetic scaffold.

While Amantadine is a potent, FDA-approved M2 ion channel blocker and NMDA antagonist, **4-Azahomoadamantan-5-one** represents a distinct chemical class: a lactam (cyclic amide) resulting from the ring expansion of the adamantane cage.

Key Takeaway: The bioactivity profile of **4-Azahomoadamantan-5-one** is significantly attenuated compared to Amantadine in direct antiviral and neurological assays due to its lack of basicity. Its primary value lies not as a direct therapeutic agent, but as a versatile pharmacophore precursor for generating novel aza-adamantane derivatives with modified lipophilicity and metabolic stability.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

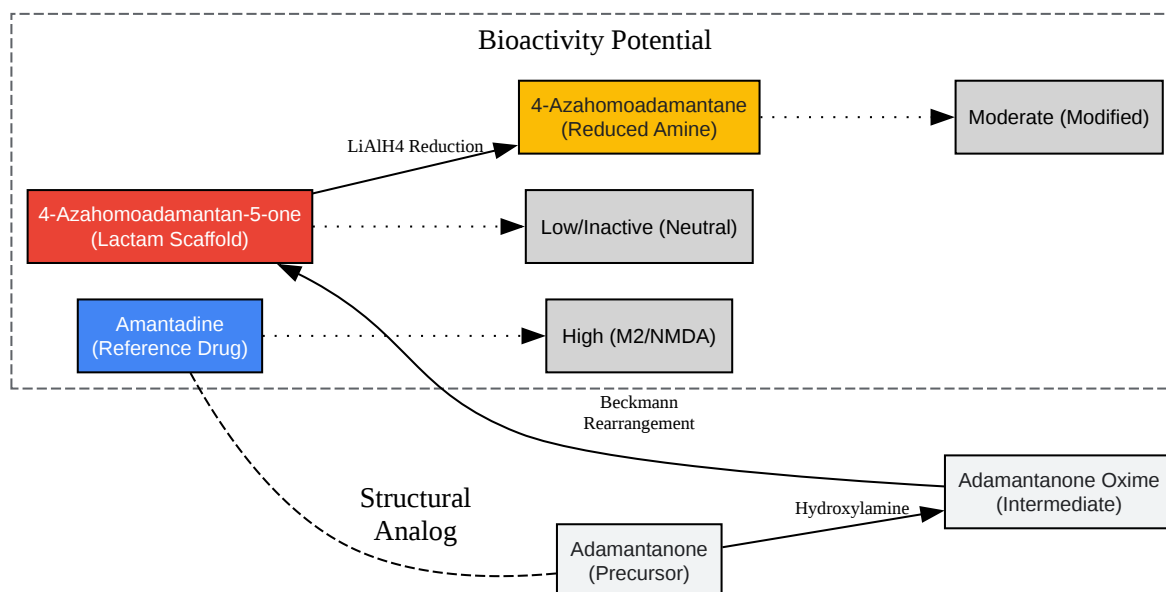
The fundamental divergence in bioactivity stems from the acid-base properties of the nitrogen atom in each scaffold.

Structural Comparison

Feature	Amantadine	4-Azahomoadamantan-5-one
IUPAC Name	tricyclo[3.3.1.1 [^] 3,7]decan-1-amine	4-azatricyclo[4.3.1.1 [^] 3,8]undecan-5-one
Functional Group	Primary Amine ()	Lactam (Cyclic Amide,)
Basicity (pKa)	~10.1 (Highly Basic)	Neutral (Amide resonance)
Physiological State	Protonated Cation ()	Neutral Molecule
Lipophilicity	High (LogP ~2.4)	Moderate (Polar amide bond reduces LogP)
Core Geometry	Rigid C10 Adamantane Cage	Expanded C11 Homoadamantane Cage

Structural Logic Diagram (Graphviz)

The following diagram illustrates the synthetic relationship and structural divergence.



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Figure 1: Synthetic pathway illustrating the derivation of the lactam scaffold and its relationship to active amine forms.

Mechanism of Action (MoA) Comparison Influenza A (M2 Proton Channel)

Amantadine: Acts as a luminal channel blocker. The M2 channel transports protons (

) into the virion to trigger uncoating. Amantadine enters the channel and, due to its high pK_a, becomes protonated. The resulting ammonium cation mimics the hydronium ion, electrostatically repelling further proton flow and sterically occluding the pore.

4-Azahomoadamantan-5-one: Lacks the ability to protonate at physiological pH because the nitrogen lone pair is delocalized into the carbonyl group (amide resonance).

- **Result:** It cannot mimic the hydronium ion or bind effectively to the His37 tetrad within the M2 channel.

- Data Support: Early structure-activity relationship (SAR) studies confirm that converting the adamantane amine to an amide (or lactam) abolishes antiviral potency against Influenza A [1][3].

NMDA Receptor Antagonism

Amantadine: Functions as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor. This activity relies on the cationic nature of the molecule to interact with the negatively charged selectivity filter of the ion channel.

4-Azahomoadamantan-5-one: Being neutral, it lacks the electrostatic driving force to enter and block the cation-selective NMDA pore.

- Implication: It does not exhibit the antiparkinsonian or neuroprotective effects associated with amantadine unless chemically reduced to its amine counterpart.

Experimental Protocols

To validate the difference in bioactivity, the following protocols are recommended. These are designed to be self-validating by including positive (Amantadine) and negative controls.

Protocol: Comparative Cytotoxicity & Antiviral Assay (CPE Reduction)

Objective: Determine the EC₅₀ against Influenza A (H1N1 or H3N2) and CC₅₀ (Cytotoxicity).

Materials:

- MDCK Cells (Madin-Darby Canine Kidney).
- Virus: Influenza A/Puerto Rico/8/34 (H1N1).
- Compounds: Amantadine HCl (Control), **4-Azahomoadamantan-5-one** (Test).
- Reagent: AlamarBlue or MTT.

Workflow:

- Seeding: Plate MDCK cells (2×10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
- Infection: Wash cells with PBS. Infect with virus (MOI = 0.01) in infection medium (DMEM + TPCK-trypsin).
 - Validation Step: Include "No Virus" wells (Cell Control) and "No Drug" wells (Virus Control).
- Treatment: Add serial dilutions (0.1 μM – 100 μM) of Amantadine and **4-Azahomoadamantan-5-one** immediately post-infection.
- Incubation: Incubate for 48-72 hours until Virus Control wells show >90% Cytopathic Effect (CPE).
- Readout: Add AlamarBlue; measure fluorescence (Ex 530nm / Em 590nm).
- Calculation:
 - % Protection = $[(\text{Test} - \text{Virus Control}) / (\text{Cell Control} - \text{Virus Control})] * 100$.

Expected Results:

- Amantadine: EC₅₀ ~1-5 μM (Strain dependent).
- **4-Azahomoadamantan-5-one**: EC₅₀ > 100 μM (Inactive/Weak).

Protocol: Synthesis of the Active Amine (4-Azahomoadamantane)

Since the lactam is a precursor, researchers often reduce it to test the lipophilic amine variant.

- Dissolution: Dissolve **4-Azahomoadamantan-5-one** (1 eq) in anhydrous THF under Argon.
- Reduction: Slowly add LiAlH₄ (2.5 eq) at 0°C.
- Reflux: Heat to reflux for 4-6 hours. Mechanism: Hydride attack on carbonyl carbon.
- Quench: Fieser workup (Water, 15% NaOH, Water).

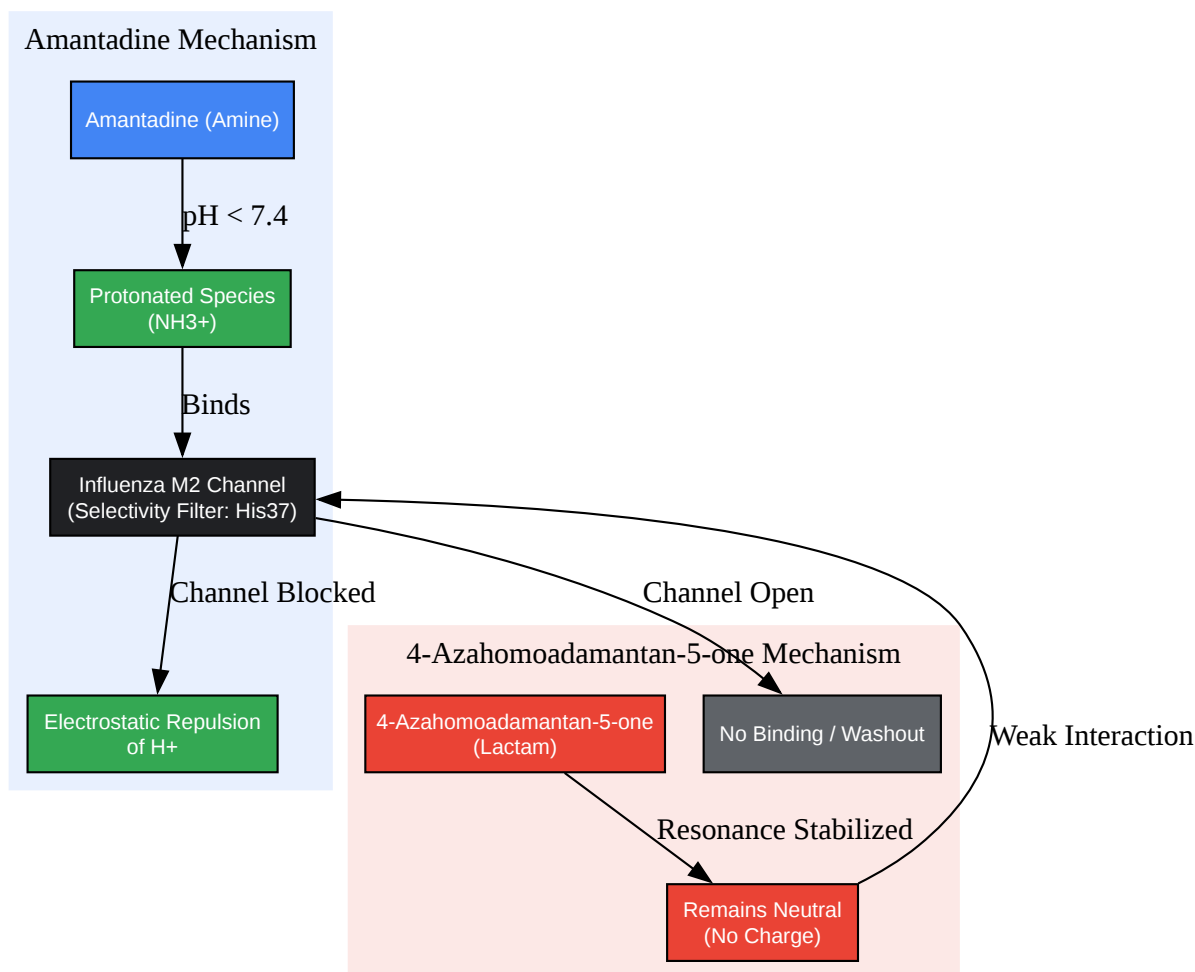
- Isolation: Extract with ether, dry over Na₂SO₄, concentrate.
- Validation: NMR should show disappearance of Carbonyl peak (~170 ppm ¹³C) and appearance of methylene signals.

Comparative Data Summary

Parameter	Amantadine	4-Azahomoadamantan-5-one
Target	M2 Channel / NMDA Receptor	Synthetic Intermediate
Primary Interaction	Electrostatic (Cationic)	H-Bonding (Neutral)
Antiviral Potency	High (EC ₅₀ < 5 μM)	Negligible / Weak [1]
CNS Penetration	High (Active Transport/Diffusion)	Moderate (Passive Diffusion)
Metabolic Stability	High (Excreted unchanged)	Susceptible to amidases

Pathway Visualization: M2 Channel Blocking Logic

This diagram explains why the lactam fails where Amantadine succeeds.



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Figure 2: Mechanistic divergence in M2 channel interaction based on protonation capability.

References

- Derivatives of 4-azahomoadamantane.[1][2][3] Their synthesis and biological evaluation. Source: Journal of Medicinal Chemistry (1971).[1][2] Note: Establishes the foundational SAR for aza-adamantanes, highlighting the reduced activity of lactam precursors compared to amine derivatives.

- Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Derivatives. Source: Russian Journal of Organic Chemistry (2001).[4] Note: Comprehensive review detailing the synthesis (Beckmann rearrangement) and comparative bioactivity of the expanded cage systems.
- Amantadine and Rimantadine: Mechanisms of Action. Source: BenchChem / General Pharmacology. Note: Defines the requirement for amine protonation in M2 channel blocking.
- Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents. Source: Neuroscience & Biobehavioral Reviews (1997).[5] Note: Explains the structural requirements (cationic charge) for NMDA antagonism.

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